Prostaglandin E2-1-glyceryl ester-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

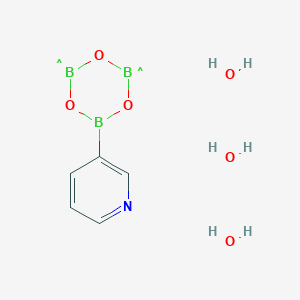

Prostaglandin E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase-2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.

Applications De Recherche Scientifique

1. Ocular Health and Intraocular Pressure

Prostaglandin E2 (PGE2)-2-glyceryl ester, closely related to PGE2-1-glyceryl ester-d5, has been studied for its effects on ocular health, specifically intraocular pressure. This compound, a product of cyclo-oxygenase 2, has shown potential in lowering intraocular pressure in animal models, indicating a possible application in treating conditions like glaucoma. The research suggests the presence of a PGE2-glyceryl ester–specific recognition site in the eye, which could be targeted for therapeutic interventions (Woodward, Poloso, & Wang, 2016).

2. Gastrointestinal Healing

Prostaglandin E2 derivatives have been explored in the context of gastrointestinal health, particularly in the treatment of gastric ulcers. A study focusing on prostaglandin E2-decyl-ester (UG-2) demonstrated its efficacy in promoting the natural healing of peptic ulcers, suggesting a potential therapeutic role for similar compounds like PGE2-1-glyceryl ester-d5 in gastrointestinal disorders (Wada, 1974).

3. Inflammation and Immune Response

PGE2 glyceryl esters, including PGE2-1-glyceryl ester-d5, have been identified as mediators in inflammation and immune response. Research has shown these compounds can modulate key aspects of immunity, like macrophage activation and inflammatory pain sensitization. This opens up possibilities for their use in understanding and potentially treating various inflammatory conditions (Harris et al., 2002).

4. Cancer Research

There is evidence to suggest that prostaglandins, including PGE2 and its derivatives, play roles in cancer progression. The diverse activities of these prostaglandins in immune regulation are crucial to understanding their potential in cancer therapies. The modulation of pathways involving PGE2-1-glyceryl ester-d5 could be relevant in developing new approaches to cancer treatment (Markovič et al., 2017).

5. Reproductive Health

Prostaglandins have been identified in human semen, with certain derivatives playing significant roles. The study of compounds like PGE2-1-glyceryl ester-d5 in reproductive health could provide insights into fertility and reproductive functions, potentially leading to novel treatments or interventions (Taylor & Kelly, 1974).

Propriétés

Formule moléculaire |

C23H33D5O7 |

|---|---|

Poids moléculaire |

431.6 |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D |

Clé InChI |

RJXVYMMSQBYEHN-OIDPAJOKSA-N |

SMILES |

O=C1[C@H](C/C=CCCCC(OC([2H])([2H])C(O)([2H])C([2H])([2H])O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |

Synonymes |

PGE2-1-glyceryl ester-d5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)